molecular formula C17H19FN2O B7546226 (7-Fluoro-2-methylquinolin-3-yl)-(3-methylpiperidin-1-yl)methanone

(7-Fluoro-2-methylquinolin-3-yl)-(3-methylpiperidin-1-yl)methanone

Cat. No. B7546226
M. Wt: 286.34 g/mol
InChI Key: NJTBFONKDWMKRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7-Fluoro-2-methylquinolin-3-yl)-(3-methylpiperidin-1-yl)methanone is a chemical compound that has been widely used in scientific research applications. This compound is a synthetic derivative of quinoline and piperidine, which are two important classes of organic compounds.

Mechanism of Action

The mechanism of action of (7-Fluoro-2-methylquinolin-3-yl)-(3-methylpiperidin-1-yl)methanone is not fully understood. However, it is believed to interact with specific proteins or enzymes in biological systems, leading to changes in their function or activity. This compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
(7-Fluoro-2-methylquinolin-3-yl)-(3-methylpiperidin-1-yl)methanone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to enhance the activity of certain enzymes involved in the breakdown of toxic substances in the body, such as reactive oxygen species.

Advantages and Limitations for Lab Experiments

The advantages of using (7-Fluoro-2-methylquinolin-3-yl)-(3-methylpiperidin-1-yl)methanone in lab experiments include its high specificity and sensitivity for detecting specific proteins or enzymes in biological systems. It is also relatively easy to synthesize and purify, making it a cost-effective option for research purposes. However, its limitations include its potential toxicity and limited solubility in certain solvents.

Future Directions

There are several future directions for the use of (7-Fluoro-2-methylquinolin-3-yl)-(3-methylpiperidin-1-yl)methanone in scientific research. One potential direction is the development of new drugs for the treatment of cancer and Alzheimer's disease. Another direction is the use of this compound as a fluorescent probe for imaging biological systems, such as living cells and tissues. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of (7-Fluoro-2-methylquinolin-3-yl)-(3-methylpiperidin-1-yl)methanone involves the reaction of 7-fluoro-2-methylquinoline-3-carbaldehyde with 3-methylpiperidin-1-amine in the presence of a reducing agent such as sodium borohydride. The reaction yields the desired product, which can be purified by column chromatography.

Scientific Research Applications

(7-Fluoro-2-methylquinolin-3-yl)-(3-methylpiperidin-1-yl)methanone has been widely used in scientific research applications. It has been studied for its potential use as a fluorescent probe for imaging biological systems, such as living cells and tissues. It has also been used in the development of new drugs for the treatment of various diseases, such as cancer and Alzheimer's disease.

properties

IUPAC Name

(7-fluoro-2-methylquinolin-3-yl)-(3-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O/c1-11-4-3-7-20(10-11)17(21)15-8-13-5-6-14(18)9-16(13)19-12(15)2/h5-6,8-9,11H,3-4,7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTBFONKDWMKRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=C(N=C3C=C(C=CC3=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Fluoro-2-methylquinolin-3-yl)-(3-methylpiperidin-1-yl)methanone

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